molecular formula C13H12BrNO2S B1451846 Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate CAS No. 1094398-56-7

Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate

Cat. No. B1451846
CAS RN: 1094398-56-7
M. Wt: 326.21 g/mol
InChI Key: VZQSNKGEWIIAMI-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate is a thiophene-based compound . Thiophene is a five-membered heterocycle that contains a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular formula of Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate is C13H12BrNO2S . Its molecular weight is 326.21 .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Scientific Research Applications

Antimicrobial Applications

Thiophene derivatives have been recognized for their antimicrobial properties. Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate can be utilized in the development of new antimicrobial agents. Its structure allows for the synthesis of compounds that are effective against a range of bacteria, including B. subtilis , E. coli , P. vulgaris , and S. aureus .

Anti-inflammatory and Analgesic Properties

The compound’s thiophene moiety is structurally similar to molecules that exhibit anti-inflammatory and analgesic effects. This makes it a potential candidate for the synthesis of new nonsteroidal anti-inflammatory drugs (NSAIDs), which could offer alternative treatment options for conditions like arthritis .

Anticancer Research

Thiophene derivatives have shown promise in anticancer research. Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate could be used to create novel anticancer agents, particularly due to its ability to incorporate into molecules that inhibit cancer cell growth and proliferation .

Material Science: Organic Semiconductors

In material science, thiophene-based molecules are pivotal in the advancement of organic semiconductors. This compound could contribute to the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), enhancing the performance of electronic devices .

Neuropharmacological Agents

Given the structural similarity of thiophene derivatives to various neuroactive substances, Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate could be explored for the development of neuropharmacological agents, potentially aiding in the treatment of neurodegenerative diseases or psychiatric disorders .

Enzyme Inhibition

This compound may serve as a starting point for the synthesis of enzyme inhibitors. By targeting specific enzymes involved in disease processes, researchers can develop new drugs for a variety of conditions, including metabolic disorders and infectious diseases .

Antioxidant Properties

Thiophene derivatives are known to possess antioxidant properties. The compound could be instrumental in creating antioxidants that help in neutralizing free radicals, thereby contributing to the prevention of oxidative stress-related diseases .

Voltage-Gated Sodium Channel Blockers

The compound’s potential to act as a voltage-gated sodium channel blocker could be harnessed in the design of local anesthetics or in the management of cardiac arrhythmias, providing a new avenue for therapeutic intervention .

Future Directions

Thiophene and its derivatives have extensive significance in the pharmaceutical field because of their varied biological and clinical applications . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2S/c1-2-17-13(16)12-10(15)7-11(18-12)8-4-3-5-9(14)6-8/h3-7H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQSNKGEWIIAMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC(=CC=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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